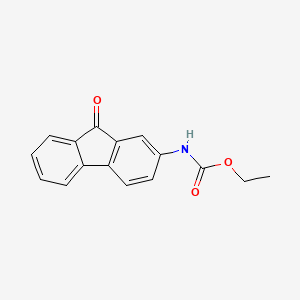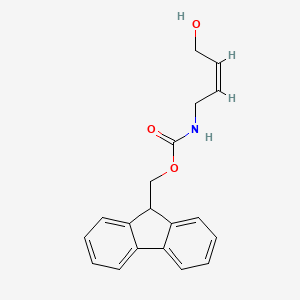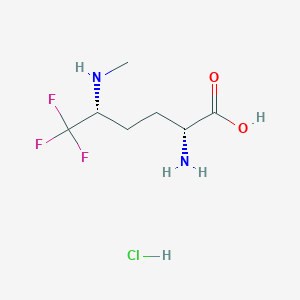![molecular formula C14H18N2O4 B13145406 1-{[(2-Methoxyphenyl)amino]carbonyl}piperidine-3-carboxylic acid](/img/structure/B13145406.png)
1-{[(2-Methoxyphenyl)amino]carbonyl}piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-{[(2-Methoxyphenyl)amino]carbonyl}piperidine-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of 2-methoxyaniline with piperidine-3-carboxylic acid under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
1-{[(2-Methoxyphenyl)amino]carbonyl}piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings . Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-{[(2-Methoxyphenyl)amino]carbonyl}piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-{[(2-Methoxyphenyl)amino]carbonyl}piperidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its various effects .
Comparación Con Compuestos Similares
1-{[(2-Methoxyphenyl)amino]carbonyl}piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-{[(2-Aminoethyl)amino]carbonyl}piperidine-3-carboxylic acid: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
1-{[(2-Hydroxyphenyl)amino]carbonyl}piperidine-3-carboxylic acid: The presence of a hydroxy group instead of a methoxy group results in different reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Propiedades
Fórmula molecular |
C14H18N2O4 |
|---|---|
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
1-[(2-methoxyphenyl)carbamoyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H18N2O4/c1-20-12-7-3-2-6-11(12)15-14(19)16-8-4-5-10(9-16)13(17)18/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,15,19)(H,17,18) |
Clave InChI |
ANKRHLPIURRTMK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NC(=O)N2CCCC(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


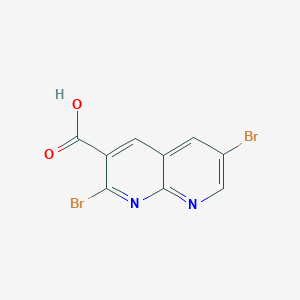
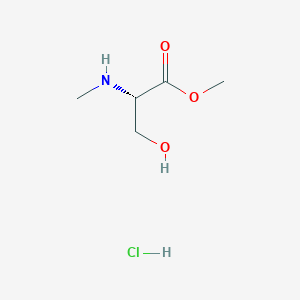
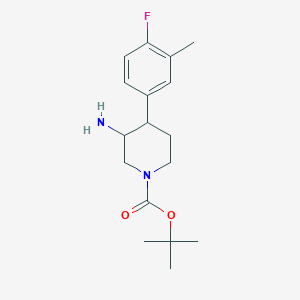
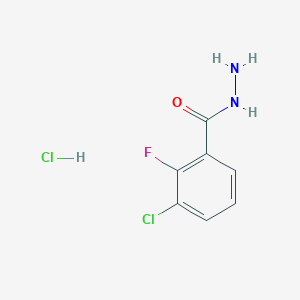
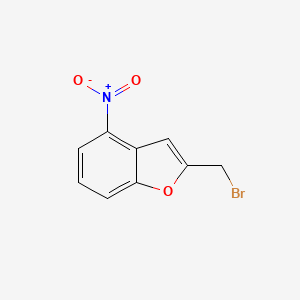
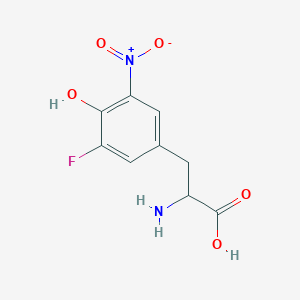
![5-Benzyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine](/img/structure/B13145361.png)
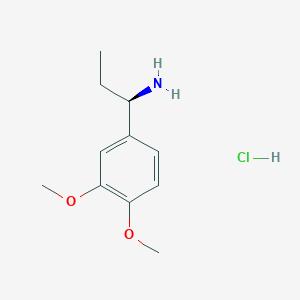
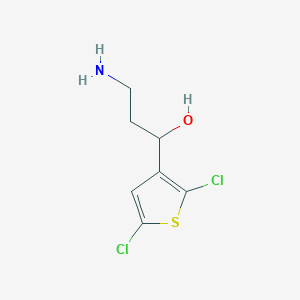
![benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate](/img/structure/B13145371.png)
![7-Benzyl-4-(2-bromobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13145382.png)
